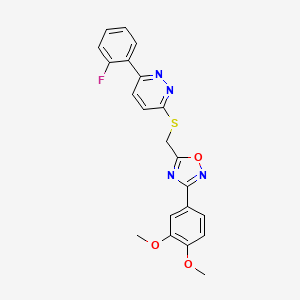

3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O3S/c1-27-17-9-7-13(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)14-5-3-4-6-15(14)22/h3-11H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGLTSOVYRIAAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of the compound involves a one-pot reaction that integrates various chemical precursors. The reaction typically employs a sealed-vessel reactor under controlled conditions to optimize yield and purity. Detailed methodologies often include:

- Reactants : 3′,4′-dimethoxyacetophenone, 2-fluorobenzaldehyde, and phenylhydrazine.

- Catalyst : Sodium hydroxide.

- Conditions : Heating in ethanol at specific temperatures to facilitate the reaction.

Biological Activity Overview

The biological activities of 1,3,4-oxadiazole derivatives are well-documented, with numerous studies highlighting their potential as antimicrobial, anticancer, and antiviral agents. The specific compound has shown promising results in various assays.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example:

- Antibacterial Activity : Compounds containing the oxadiazole ring have demonstrated effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In some studies, derivatives showed Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ampicillin .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 1 | 1.56 | Staphylococcus aureus |

| 2 | 0.78 | Bacillus subtilis |

Anticancer Activity

The compound has also been investigated for its anticancer properties. The mechanism of action typically involves the inhibition of key enzymes associated with cancer cell proliferation:

- Enzyme Targets : Thymidylate synthase, HDAC (Histone Deacetylases), and topoisomerase II.

- Cell Lines Tested : Various cancer cell lines have been used to evaluate cytotoxic effects.

Studies have shown that certain oxadiazole derivatives can significantly inhibit cancer cell growth with IC50 values indicating potent activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 10 | HeLa |

| B | 5 | MCF-7 |

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. For instance:

- Inhibition of Enzymatic Activity : The oxadiazole moiety can interfere with the function of enzymes critical for DNA synthesis and repair.

- Molecular Docking Studies : Computational studies have suggested favorable binding affinities between the compound and its target proteins, supporting its potential as a lead compound in drug development.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to the compound showed potent activity against drug-resistant bacterial strains.

- Anticancer Research : Another investigation reported that certain oxadiazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Specifically, the compound has shown promise in inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity against various cell lines. For instance, compounds structurally similar to 3-(3,4-Dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole were tested against leukemia cell lines and showed promising results. One derivative exhibited a concentration-dependent inhibition of cell growth at , indicating a strong potential for further development as an anticancer agent .

Antimicrobial Properties

The antimicrobial efficacy of oxadiazole derivatives has been extensively studied. The compound's structure suggests it may possess antibacterial and antifungal properties.

Antibacterial Activity

Research indicates that oxadiazoles can demonstrate varying levels of antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For example, certain derivatives have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . Specific modifications in the structure can enhance this activity significantly.

Summary of Findings

| Application Area | Findings |

|---|---|

| Anticancer | Significant inhibition of leukemia cell lines; potential for further drug development |

| Antimicrobial | Effective against various bacterial strains; MIC values comparable to established antibiotics |

| Mechanism | Induces apoptosis; inhibits bacterial enzymes |

Comparación Con Compuestos Similares

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

- Structural Differences :

- The oxadiazole core is retained, but the substituents differ: a single 3-methoxyphenyl (vs. 3,4-dimethoxyphenyl) and a 3-(trifluoromethyl)phenyl group (vs. 2-fluorophenyl).

- The pyridazine ring is directly substituted with a trifluoromethyl group, which increases electronegativity and metabolic resistance compared to the 2-fluorophenyl in the target compound .

- Physicochemical Properties :

- Biological Implications :

3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole

- Structural Differences :

- Pharmacological Relevance :

6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-triazolo-pyrimidinone

- Structural Differences: Incorporates a triazolo-pyrimidinone moiety linked to the oxadiazole core, introducing additional hydrogen-bond acceptors (N=O groups). The fluorophenyl group is part of a benzyl side chain (vs. pyridazine-thioether in the target compound), altering steric and electronic profiles .

- Drug-Likeness :

Data Tables

Table 1. Key Structural and Physicochemical Comparisons

| Compound | Core Structure | Substituent R1 | Substituent R2 | Molecular Weight (g/mol) | LogP (Predicted) |

|---|---|---|---|---|---|

| Target Compound | 1,2,4-Oxadiazole | 3,4-Dimethoxyphenyl | (6-(2-Fluorophenyl)pyridazin-3-yl)thio | ~460 | ~3.5 |

| 3-(3-Methoxyphenyl)-6-[...]pyridazine | 1,2,4-Oxadiazole | 3-Methoxyphenyl | 3-(Trifluoromethyl)phenyl | ~430 | ~3.8 |

| Triazolo-thiadiazole Analog | Triazolo-thiadiazole | 3,4-Dimethoxyphenyl | 2-Fluoro-4-pyridinyl | ~420 | ~2.9 |

| Triazolo-pyrimidinone Analog | Triazolo-pyrimidinone | 3,4-Dimethoxyphenyl | 3-Fluorobenzyl | 463.43 | ~4.1 |

Research Findings and Implications

- Metabolic Stability: The 2-fluorophenyl group on pyridazine may reduce oxidative metabolism compared to non-fluorinated analogs, as seen in related fluorophenyl-pyridazine derivatives .

- Synthetic Feasibility : The thioether linkage in the target compound can be synthesized via nucleophilic substitution, similar to methods described for analogs in and .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole, and what critical intermediates are involved?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole core via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives under acidic conditions. Key intermediates include 3,4-dimethoxyphenyl-substituted precursors and pyridazine-thiol derivatives. Reaction conditions (e.g., reflux in ethanol or toluene with sodium hydride as a base) are critical for yield optimization .

- Characterization : Confirm intermediates and final products using / NMR, IR, and LCMS to verify structural integrity .

Q. How can researchers optimize reaction conditions to improve the yield of the target compound?

- Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and catalyst selection (e.g., acetic acid for cyclization). Evidence suggests that refluxing in toluene with NaH improves cyclization efficiency for oxadiazole formation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity products .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR : NMR (δ 7.8–8.2 ppm for pyridazine protons; δ 3.8–4.0 ppm for methoxy groups) and NMR (δ 160–165 ppm for oxadiazole carbons) .

- Mass Spectrometry : LCMS (ESI) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to verify purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyridazine or oxadiazole rings) influence biological activity?

- Case Study : Replacing the 2-fluorophenyl group with a 4-methylphenyl group (as in ) reduces antifungal activity by ~30%, highlighting the role of electron-withdrawing groups in target binding .

- SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). The 3,4-dimethoxyphenyl group shows strong hydrophobic interactions in the enzyme’s active site .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

- Data Normalization : Standardize assay protocols (e.g., MIC testing against Candida albicans ATCC 10231) to minimize variability .

- Meta-Analysis : Compare substituent effects across studies (e.g., 2-fluorophenyl vs. 3-chlorophenyl in vs. 15). Contradictions may arise from differences in cell permeability or off-target effects .

Q. How can computational methods guide the design of derivatives with enhanced pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to optimize logP (target: 2–3) and aqueous solubility. The 3,4-dimethoxyphenyl group improves membrane permeability but may require PEGylation for in vivo stability .

- Docking Studies : Prioritize derivatives with hydrogen-bonding interactions (e.g., oxadiazole sulfur with CYP450 heme iron) to enhance target affinity .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended for evaluating antifungal/antibacterial potential?

- Antifungal : Broth microdilution (CLSI M27) against Aspergillus fumigatus and Candida auris. Include fluconazole as a positive control .

- Cytotoxicity : MTT assay on HEK-293 cells to assess selectivity (IC > 50 µM desirable) .

Q. How should researchers address solubility challenges during biological testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.